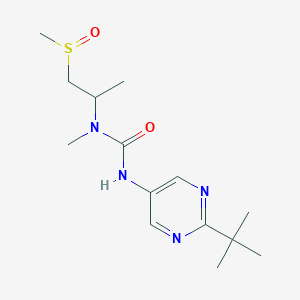
4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has a unique structure that makes it an interesting target for researchers to study its properties and potential uses.
Mécanisme D'action
The mechanism of action of 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. In agriculture, it selectively targets certain pests and weeds by disrupting their cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole also vary depending on its application. In medicine, this compound has been shown to induce cell death in cancer cells, while having minimal effects on healthy cells. In agriculture, it selectively targets pests and weeds, leading to their death without affecting the surrounding environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole in lab experiments include its unique structure, which allows for the synthesis of new materials with unique properties, as well as its potential applications in medicine and agriculture. However, the limitations include the complex synthesis process, which requires expertise in organic chemistry, as well as the potential toxicity of this compound.
Orientations Futures
There are several future directions for research on 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole. In medicine, further studies are needed to determine its potential as an anticancer agent and its mechanism of action. In agriculture, more research is needed to determine its efficacy as a herbicide and insecticide, as well as its potential environmental impact. In material science, new materials can be synthesized using 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole as a building block, leading to the development of new technologies with unique properties.
Méthodes De Synthèse
The synthesis of 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole involves a multi-step process that requires expertise in organic chemistry. The most common method involves the reaction of 2-aminothiophenol with 2-bromo-4-(oxan-4-yl)thiazole in the presence of a suitable base, such as potassium carbonate or sodium hydride. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
The unique structure of 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole makes it an interesting target for scientific research in various fields. In medicine, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent.
In agriculture, 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole has been studied for its potential use as a herbicide and insecticide. Its unique structure allows it to selectively target certain pests and weeds, making it a promising alternative to traditional chemical pesticides.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties, such as conductivity and fluorescence.
Propriétés
IUPAC Name |
4-(oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-2-11(15-7-1)12-13-10(8-16-12)9-3-5-14-6-4-9/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEUWHRXHRBTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)


![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)